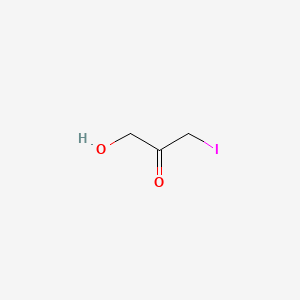

3-Iodo-1-hydroxypropan-2-one

Beschreibung

Significance of Alpha-Halo Ketones as Reactive Intermediates in Advanced Synthesis

Alpha-halo ketones, which include compounds like 3-iodo-1-hydroxypropan-2-one, are particularly valuable as reactive intermediates in advanced organic synthesis. wikipedia.orgfiveable.me The presence of a halogen atom on the carbon adjacent to the carbonyl group (the alpha-carbon) creates two electrophilic centers in the molecule: the carbonyl carbon and the alpha-carbon. This dual reactivity makes them highly useful for constructing complex molecular architectures. mdpi.com

The preparation of alpha-halo ketones is often achieved through the halogenation of a ketone, a reaction that typically proceeds via an enol or enolate intermediate. fiveable.me The reactivity of these compounds is influenced by the inductive effect of the carbonyl group, which polarizes the carbon-halogen bond and makes the alpha-carbon more susceptible to nucleophilic attack. nih.gov

Alpha-halo ketones can undergo a variety of transformations, including:

Nucleophilic Substitution: They readily react with nucleophiles, allowing for the introduction of a wide range of functional groups at the alpha-position. fiveable.menih.gov

Elimination Reactions: Under basic conditions, they can undergo elimination to form α,β-unsaturated ketones. fiveable.me

Rearrangements: Certain alpha-halo ketones can undergo rearrangements to form different structural isomers. fiveable.me

Reductive Dehalogenation: Reduction of alpha-halo ketones can lead to the formation of enolates in a site-specific manner, which can then participate in reactions such as alkylations and aldol condensations. wikipedia.org

These reactions make alpha-halo ketones indispensable precursors for the synthesis of various heterocyclic compounds, some of which exhibit significant biological activity. mdpi.comnih.gov

Academic Niche and Emerging Research Trajectories for this compound within Halogenated Hydroxyketones

Within the broader class of halogenated ketones, this compound occupies a specific academic niche. Its structure, which combines an alpha-iodo ketone with a primary alcohol, presents unique opportunities for synthetic transformations. The presence of the hydroxyl group can influence the reactivity of the alpha-halo ketone moiety and can also serve as a handle for further functionalization.

Emerging research trajectories for compounds like this compound are likely to focus on several key areas:

Development of Novel Synthetic Methodologies: Researchers are continuously seeking greener, more efficient, and versatile methods for the synthesis of functionalized ketones. mdpi.com This includes exploring new catalysts and reaction conditions for the preparation of halogenated hydroxyketones.

Applications in Natural Product Synthesis: The structural motifs present in this compound are found in various natural products. Research into the controlled manipulation of this compound could provide efficient pathways to these complex molecules.

Exploration of Cryptic Halogenation: In some biosynthetic pathways, halogen atoms are transiently incorporated into intermediates to facilitate specific chemical reactions, a process known as cryptic halogenation. nih.gov Understanding the role of halogenated hydroxyketones in such pathways is a growing area of interest.

The simplest α-hydroxyketone, hydroxyacetone (or acetol), is a colorless liquid that can be synthesized from the substitution reaction of bromoacetone. wikipedia.org The introduction of an iodine atom, as in this compound, significantly modifies the reactivity and potential applications of this basic scaffold.

Overview of Current Research Landscape and Unaddressed Challenges Pertaining to this compound Systems

The current research landscape for alpha-halo ketones is vibrant, with a strong focus on developing new synthetic methods and applications. mdpi.comorganic-chemistry.org However, specific research on this compound appears to be less extensive.

Current Research Focus:

Domino Synthesis: The development of one-pot reactions, or domino syntheses, to create complex molecules from simple starting materials is a major area of interest. For instance, domino reactions have been developed for the synthesis of α-hydroxy ketones from secondary alcohols. rsc.org

Electrochemical Methods: Electrochemical synthesis is gaining traction as an environmentally friendly approach to organic reactions. It has been used for the oxidation of 1,2-diols to α-hydroxyketones. nih.gov

Hypervalent Iodine Reagents: Hypervalent iodine reagents are used as mild oxidants in various organic transformations, including the α-oxidation of carbonyl compounds. orgsyn.org

Unaddressed Challenges:

Selective Functionalization: The presence of multiple reactive sites in this compound (the hydroxyl group, the carbonyl group, and the carbon-iodine bond) presents a challenge for selective chemical transformations. Developing methods to selectively target one site without affecting the others is a key hurdle.

Stability and Handling: Alpha-halo ketones can be reactive and may require careful handling. The stability of this compound under various reaction conditions needs to be thoroughly investigated.

Detailed Mechanistic Studies: While the general reactivity of alpha-halo ketones is understood, detailed mechanistic studies on the specific reactions of this compound are likely needed to fully exploit its synthetic potential.

Further research is required to fully elucidate the unique chemical properties and potential applications of this compound, moving it from a relatively obscure compound to a valuable tool in the synthetic chemist's arsenal.

Chemical Compound Information

| Compound Name |

| This compound |

| Bromoacetone |

| Hydroxyacetone |

| Acetol |

| α,β-unsaturated ketones |

| 1,2-diols |

Physicochemical Data for this compound

| Property | Value |

| Molecular Formula | C3H5IO2 nih.gov |

| Molecular Weight | 199.98 g/mol nih.gov |

| Stereochemistry | Achiral nih.gov |

| InChI | InChI=1S/C3H5IO2/c4-1-3(6)2-5/h5H,1-2H2 nih.gov |

| InChIKey | DNKGTQBENDALFD-UHFFFAOYSA-N nih.gov |

| SMILES | C(C(=O)CO)I nih.gov |

Eigenschaften

CAS-Nummer |

38987-74-5 |

|---|---|

Molekularformel |

C3H5IO2 |

Molekulargewicht |

199.97 g/mol |

IUPAC-Name |

1-hydroxy-3-iodopropan-2-one |

InChI |

InChI=1S/C3H5IO2/c4-1-3(6)2-5/h5H,1-2H2 |

InChI-Schlüssel |

DNKGTQBENDALFD-UHFFFAOYSA-N |

SMILES |

C(C(=O)CI)O |

Kanonische SMILES |

C(C(=O)CI)O |

Andere CAS-Nummern |

38987-74-5 |

Synonyme |

3-IHPO 3-iodo-1-hydroxypropan-2-one |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Route Optimization for 3-iodo-1-hydroxypropan-2-one

Historical and Contemporary Approaches to the Preparation of 3-Iodo-1-hydroxypropan-2-one

The preparation of α-iodoketones has traditionally been achieved through the direct iodination of a corresponding ketone. This typically involves the reaction of an enolizable ketone with molecular iodine under either acidic or basic conditions to facilitate the formation of the nucleophilic enol or enolate intermediate. mdpi.comdocbrown.info

A common historical method for the synthesis of iodo-ketones is the iodoform reaction, first observed in the 19th century, which involves the reaction of a methyl ketone with iodine in the presence of a base like sodium hydroxide. numberanalytics.com While effective for certain substrates, this method is not universally applicable.

Contemporary methods have focused on improving efficiency, selectivity, and safety. One approach involves the use of an iridium(III) complex to catalyze a 1,3-hydrogen shift in allylic alcohols, followed by aerobic oxidative iodination to produce α-iodoketones as single constitutional isomers. diva-portal.org Another modern technique utilizes ammonium iodide and oxone for the one-pot synthesis of α-iodoketones. researchgate.net

Furthermore, the synthesis of 1,3-diiodo-propanone has been achieved by reacting 1,3-diiodopropanol with periodic acid and a polyvinyl-pyridinium chlorochromate (PV-PCC) resin. scielo.br This highlights the diversity of reagents and strategies currently employed in the synthesis of related iodinated carbonyl compounds.

Mechanistic Investigations of Iodination and Hydroxylation Pathways Leading to this compound

The mechanism of iodination of ketones, a fundamental process in the synthesis of this compound, is well-studied. In acidic conditions, the reaction is initiated by the protonation of the ketone's carbonyl oxygen. docbrown.info This is followed by the slow tautomerization of the protonated ketone to its enol form. docbrown.info The electron-rich double bond of the enol then attacks a molecule of iodine in a rapid electrophilic addition step, forming a protonated iodoketone, which is subsequently deprotonated by a water molecule to yield the final α-iodoketone product. docbrown.info The rate of this reaction is notably independent of the iodine concentration, indicating that the enol formation is the rate-determining step. tau.ac.ilresearchgate.net

The introduction of the hydroxyl group can occur either before or after the iodination step, depending on the chosen synthetic route. For instance, starting from an allylic alcohol already containing the hydroxyl group, the key steps are isomerization and subsequent iodination. diva-portal.org In other pathways, a precursor like 1,3-dichloropropanone can be hydroxylated using a resin in the synthesis of dihydroxyacetone (DHA), a related compound. scielo.br

The table below summarizes the key mechanistic steps in the acid-catalyzed iodination of a ketone.

| Step | Description | Reactants | Products |

| 1 | Reversible protonation of the ketone | Ketone, Hydronium ion | Protonated ketone, Water |

| 2 | Slow tautomerization to the enol form | Protonated ketone | Enol |

| 3 | Rapid electrophilic attack by iodine | Enol, Iodine | Protonated iodoketone, Iodide ion |

| 4 | Deprotonation | Protonated iodoketone, Water | α-Iodoketone, Hydronium ion |

Green Chemistry Principles and Sustainable Synthesis of this compound

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of α-haloketones to minimize environmental impact and improve safety. rasayanjournal.co.inraijmr.com This involves the use of less hazardous reagents, more environmentally benign solvents, and the development of catalytic processes. rasayanjournal.co.in

One sustainable approach to α-haloketone synthesis involves the use of photocatalysis. For example, α-chloroketones have been synthesized from styrene derivatives using a copper-modified graphitic carbon nitride photocatalyst, nickel chloride as the halogen source, and oxygen from the air as the oxidant. chemistryviews.org This method avoids the use of toxic elemental halogens and reduces waste. chemistryviews.org

Another green strategy is the use of water as a solvent. An efficient method for the synthesis of (E)-β-iodo vinylsulfones has been developed using molecular iodine in water at room temperature, offering a fast, environmentally friendly, and highly selective process. rsc.org The use of hypervalent iodine reagents, such as (diacetoxyiodo)benzene (DIB), in methanol also provides a milder and more environmentally friendly alternative to traditional metal-catalyzed oxidations for certain transformations. researchgate.net

The development of continuous flow systems for the production of intermediates like diazomethane, which is used to synthesize α-haloketones, has also significantly improved safety and sustainability on an industrial scale. acs.orgacs.org These systems reduce the accumulation of hazardous materials and allow for the recycling of solvents and wastewater. acs.org

The table below highlights some green chemistry approaches relevant to the synthesis of α-haloketones.

| Green Chemistry Principle | Application in α-Haloketone Synthesis |

| Use of Catalysis | Photocatalysis with copper-modified graphitic carbon nitride to avoid elemental halogens. chemistryviews.org |

| Use of Safer Solvents | Utilizing water as a solvent for iodination reactions. rsc.org |

| Safer Reagents | Employing hypervalent iodine reagents as a milder alternative to heavy metals. researchgate.net |

| Process Intensification | Continuous flow synthesis to minimize hazardous intermediates. acs.orgacs.org |

Catalytic Strategies and Stereoselective Synthesis for Chiral Analogues of this compound

The development of catalytic and stereoselective methods for the synthesis of chiral α-halohydrins, which are analogues of this compound, is crucial for the pharmaceutical and agrochemical industries. rsc.orgunipd.it Optically active α-halogenated alcohols are important building blocks for many bioactive compounds. rsc.org

One prominent strategy is the use of biocatalysis. Carbonyl reductases (KREDs) and alcohol dehydrogenases (ADHs) have been employed for the asymmetric reduction of prochiral α-haloketones to produce enantioenriched α-halohydrins with high yields and enantiomeric excess. unipd.it For instance, two stereocomplementary carbonyl reductases, DhCR and CgCR, have been identified and utilized for the synthesis of various α-halohydrins. rsc.orgrsc.org These enzymes have shown high stability and efficiency, even at high substrate loadings. rsc.orgresearchgate.net

Chemoenzymatic strategies have also been developed. A novel multicomponent chemoenzymatic approach allows for the preparation of enantioenriched β-acyloxy thioethers from chiral halohydrins obtained through ADH-catalyzed bioreduction of α-haloketones. nih.gov

In addition to biocatalysis, chiral hypervalent iodine catalysts are an emerging area of research for stereoselective transformations. rsc.org Chiral iodoarenes can act as precatalysts in various enantioselective reactions, including the α-functionalization of ketones. rsc.org For example, chiral iodotriptycenes have been synthesized and investigated as catalysts in oxidative organic transformations, although the enantioinduction in some initial studies was low. cardiff.ac.uk

The table below presents data on the enzymatic reduction of various α-chloro ketones to their corresponding chiral α-chlorohydrins using the stereocomplementary reductases DhCR and CgCR.

| Substrate | Enzyme | Yield (%) | Enantiomeric Excess (ee, %) |

| α-Chloro-1-acetophenone | DhCR | 95 | >99 (S) |

| α-Chloro-1-acetophenone | CgCR | 96 | >99 (R) |

| Ethyl 4-chloro-3-oxo-butanate | DhCR | 92.5 | >99 (S) |

| Ethyl 4-chloro-3-oxo-butanate | CgCR | 93.0 | >99 (R) |

Data sourced from studies on stereocomplementary reductases. rsc.orgrsc.orgresearchgate.net

Development of Novel Precursors and Starting Materials for Efficient this compound Synthesis

Innovation in the synthesis of this compound and its analogues extends to the development of novel precursors and starting materials to improve efficiency, selectivity, and sustainability. A significant advancement is the use of allylic alcohols as precursors for α-iodoketones. diva-portal.org This method combines an iridium(III)-catalyzed isomerization of the allylic alcohol with an aerobic oxidative iodination, providing a direct route to α-iodoketones as single constitutional isomers. diva-portal.orgresearchgate.net A mild electrophilic iodinating agent, 2,2-diiodo-5,5-dimethylcyclohexane-1,3-dione, has been shown to be effective in this process. rsc.org

Another innovative approach involves the synthesis of α-haloketones from α-diazoketones. nih.gov A continuous flow process has been developed for the synthesis of α-chloroketones from their corresponding acetyl chloride derivatives via an α-diazoketone intermediate. nih.gov This on-demand generation and direct consumption of diazomethane enhances safety by minimizing exposure to this potentially explosive reagent. nih.gov

The synthesis of related hydroxypropanone compounds has also been explored using different starting materials. For instance, 1,3-bis(substituted phenyl)-3-hydroxypropan-1-one derivatives have been produced by reacting aromatic ketone compounds with substituted acetophenone compounds. google.com Furthermore, a modular approach has been developed for the catalytic stereoselective synthesis of chiral 1,2- and 1,3-diols from high-production-volume chemicals like ethane-1,2-diol and 1,3-propanediol, which could potentially be adapted for the synthesis of hydroxylated ketone precursors. nih.gov

The table below lists some novel precursors and the corresponding synthetic strategies for α-haloketones and related compounds.

| Precursor | Synthetic Strategy | Product |

| Allylic Alcohols | Iridium(III)-catalyzed isomerization and aerobic oxidative iodination. diva-portal.orgresearchgate.net | α-Iodoketones |

| Acetyl Chlorides | Continuous flow synthesis via an α-diazoketone intermediate. nih.gov | α-Chloroketones |

| Aromatic Ketones and Substituted Acetophenones | Base-catalyzed reaction in a suspended state. google.com | 1,3-bis(substituted phenyl)-3-hydroxypropan-1-one |

| Ethane-1,2-diol / 1,3-Propanediol | Modular catalytic stereoselective synthesis. nih.gov | Chiral 1,2- and 1,3-diols |

Chemical Reactivity, Transformation Pathways, and Mechanistic Studies of 3-iodo-1-hydroxypropan-2-one

Nucleophilic Substitution Reactions Involving the Iodide Moiety of 3-Iodo-1-hydroxypropan-2-one

The presence of an iodine atom, a good leaving group, on the terminal carbon of this compound makes this position susceptible to nucleophilic attack. In these reactions, a nucleophile, which is an electron-rich species, replaces the iodide ion. masterorganicchemistry.comrammohancollege.ac.in The polarity of the carbon-iodine bond, with a partial positive charge on the carbon and a partial negative charge on the more electronegative iodine, facilitates this attack. savemyexams.com The rate of nucleophilic substitution reactions on haloalkanes is dependent on the nature of the halogen, with the carbon-iodine bond being the weakest and most reactive among the halogens. savemyexams.com

Common nucleophiles that can react with this compound include:

Hydroxide ions (OH⁻) : In an aqueous solution of a base like sodium hydroxide, the hydroxide ion can displace the iodide to form 1,3-dihydroxypropan-2-one. This hydrolysis reaction is typically carried out at elevated temperatures to increase the reaction rate. savemyexams.com

Ammonia (NH₃) : Reaction with an ethanolic solution of excess ammonia under heat and pressure can lead to the formation of 3-amino-1-hydroxypropan-2-one. savemyexams.comresearchgate.net Using an excess of ammonia is crucial to prevent the primary amine product from acting as a nucleophile and reacting further. savemyexams.com

Cyanide ions (CN⁻) : Heating this compound with an ethanolic solution of potassium cyanide results in the formation of a nitrile. This reaction is significant as it extends the carbon chain by one carbon atom. savemyexams.com

The general mechanism for these reactions is a bimolecular nucleophilic substitution (Sₙ2) pathway. In this concerted mechanism, the nucleophile attacks the carbon atom from the side opposite to the leaving group (iodide). rammohancollege.ac.in This backside attack leads to an inversion of configuration at the carbon center.

Reactions Involving the Hydroxyl and Carbonyl Functionalities of this compound, including Enolate Chemistry

The hydroxyl and carbonyl groups of this compound are also reactive centers. The carbonyl group, with its partial positive charge on the carbon and partial negative charge on the oxygen, is electrophilic and can react with nucleophiles. pressbooks.pub The hydroxyl group can act as a weak acid, donating a proton, or its lone pair of electrons can act as a nucleophile. pressbooks.pub

Enolate Chemistry:

A key aspect of the reactivity of ketones is the acidity of the α-hydrogens (hydrogens on the carbon adjacent to the carbonyl group). masterorganicchemistry.com In the presence of a base, a proton can be removed from the α-carbon to form an enolate ion. masterorganicchemistry.combham.ac.uk This enolate is a resonance-stabilized nucleophile, with the negative charge delocalized between the α-carbon and the oxygen atom. masterorganicchemistry.com

For this compound, there are two α-carbons, one bearing the iodo group and the other the hydroxyl group. The acidity of the α-hydrogens and the subsequent enolate formation are influenced by the substituents. Electron-withdrawing groups increase the acidity of α-hydrogens, making enolate formation easier. masterorganicchemistry.com

Once formed, the enolate can react with various electrophiles at the α-carbon, leading to the formation of new carbon-carbon bonds. masterorganicchemistry.com For example, an enolate can react with an aldehyde or another ketone in an aldol addition reaction. jackwestin.com

Reactions of the Hydroxyl and Carbonyl Groups:

Hemiacetal and Acetal Formation : In the presence of an acid catalyst, the hydroxyl group of an alcohol can add to the carbonyl carbon of this compound to form a hemiacetal. libretexts.org Further reaction with another molecule of alcohol leads to the formation of an acetal. libretexts.org This reaction is reversible. libretexts.org

Oxidation and Reduction : The hydroxyl group can be oxidized to a carboxylic acid, and the carbonyl group can be reduced to a secondary alcohol using appropriate oxidizing and reducing agents, respectively. pressbooks.pubjackwestin.com For instance, hydride reagents like sodium borohydride (NaBH₄) can reduce the ketone to a diol. jackwestin.com

Rearrangement Reactions and Fragmentation Pathways of this compound

The structure of this compound allows for the possibility of rearrangement reactions, where the atoms within the molecule rearrange to form a more stable isomer.

One notable rearrangement is the Favorskii rearrangement , which occurs in α-halo ketones upon treatment with a base. msu.edu This reaction is thought to proceed through a cyclopropanone intermediate, which then undergoes ring-opening to yield a carboxylic acid derivative. msu.edu In the case of this compound, treatment with a base could potentially lead to the formation of a cyclopropanone, followed by ring cleavage. The direction of ring-opening is influenced by the stability of the resulting carbanion. msu.edu

Another potential rearrangement is the iodo Meyer-Schuster rearrangement , which has been observed for 3-alkoxy-2-yn-1-ols, leading to α-iodo-α,β-unsaturated esters. nih.gov While the substrate is different, the presence of an iodo group and a hydroxyl group in proximity in this compound suggests that similar rearrangements might be possible under specific conditions.

Fragmentation Pathways:

In mass spectrometry, molecules are ionized and then fragment in characteristic ways. The fragmentation patterns of this compound would be influenced by its functional groups.

Alpha-cleavage : A common fragmentation pathway for ketones is alpha-cleavage, where the bond between the carbonyl carbon and an adjacent carbon is broken. libretexts.orglibretexts.org This would result in the loss of either an iodomethyl radical (•CH₂I) or a hydroxymethyl radical (•CH₂OH).

McLafferty Rearrangement : If the carbon chain were longer, a McLafferty rearrangement could occur, involving the transfer of a gamma-hydrogen to the carbonyl oxygen followed by cleavage of the alpha-beta bond. libretexts.orglibretexts.org However, this is not possible for this compound due to its short chain length.

Loss of Small Molecules : The fragmentation could also involve the loss of small, stable molecules like water (H₂O) from the molecular ion or subsequent fragment ions. mdpi.com The loss of an iodine atom or HI is also a likely fragmentation pathway.

Redox Chemistry and Its Implications for the Stability and Reactivity of this compound

Redox reactions involve the transfer of electrons, leading to changes in the oxidation states of atoms. iitk.ac.instanford.edukhanacademy.org The functional groups in this compound—the primary alcohol, the ketone, and the iodo group—can all participate in redox reactions.

Oxidation States:

To understand the redox chemistry, we can assign oxidation states to the carbon atoms:

C1 (CH₂OH): The oxidation state is typically -1.

C2 (C=O): The oxidation state is +2.

C3 (CH₂I): The oxidation state is -1.

Oxidation Reactions:

The primary alcohol group can be oxidized to an aldehyde or further to a carboxylic acid using oxidizing agents. pressbooks.pub

Aldehydes are readily oxidized to carboxylic acids. docbrown.info

Reduction Reactions:

The ketone group can be reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). jackwestin.com

The carbon-iodine bond can also be reduced, replacing the iodine with a hydrogen atom.

Intramolecular Redox Reactions:

The proximity of different functional groups could facilitate intramolecular redox reactions, where one part of the molecule is oxidized while another is reduced. iitk.ac.in For instance, under certain conditions, a disproportionation-type reaction could occur, where one molecule of this compound is oxidized while another is reduced. libretexts.org

Kinetic and Thermodynamic Analysis of Transformations Involving this compound

The study of kinetics provides information about the rates of chemical reactions, while thermodynamics deals with the energy changes and the position of equilibrium.

Kinetic Analysis:

Nucleophilic Substitution: The rate of nucleophilic substitution at the C-I bond is influenced by several factors, including the concentration of the nucleophile and the substrate (for an Sₙ2 reaction), the nature of the solvent, and the temperature. rammohancollege.ac.in Polar aprotic solvents generally favor Sₙ2 reactions.

Enolate Formation: The formation of a kinetic versus a thermodynamic enolate is a key concept. bham.ac.uk The kinetic enolate is formed faster and is typically the less substituted enolate, favored by using a strong, sterically hindered base at low temperatures. bham.ac.uk The thermodynamic enolate is more stable and is favored by using a smaller, strong base at higher temperatures, allowing the system to reach equilibrium. bham.ac.uk For this compound, the relative rates of deprotonation at the two α-carbons would determine which enolate is formed under kinetic control.

Computational Studies: Density Functional Theory (DFT) calculations can be employed to model reaction mechanisms and predict kinetic data. However, the accuracy of these predictions can be dependent on the functional used. researchgate.net

Thermodynamic Analysis:

Reaction Equilibrium: The position of equilibrium in reversible reactions, such as hemiacetal and acetal formation, is determined by the relative thermodynamic stabilities of the reactants and products. libretexts.org Removing a product (like water in acetal formation) can drive the equilibrium towards the product side. libretexts.org

Rearrangement Reactions: Rearrangements like the Favorskii rearrangement are driven by the formation of a more stable product. msu.edu The thermodynamic stability of the final carboxylate derivative provides the driving force for the reaction.

Redox Potentials: The thermodynamic feasibility of a redox reaction can be predicted from the standard redox potentials (E°) of the half-reactions involved. stanford.edu A positive E°cell indicates a spontaneous reaction under standard conditions.

Below is a table summarizing the expected influence of conditions on the transformations of this compound.

| Transformation | Reagents/Conditions | Expected Outcome | Kinetic/Thermodynamic Control |

| Nucleophilic Substitution | Strong nucleophile (e.g., CN⁻), polar aprotic solvent | Sₙ2 reaction, substitution of iodide | Kinetically controlled |

| Enolate Formation | Strong, hindered base (e.g., LDA), low temperature | Kinetic enolate formation | Kinetically controlled |

| Enolate Formation | Strong, small base (e.g., NaH), higher temperature | Thermodynamic enolate formation | Thermodynamically controlled |

| Acetal Formation | Alcohol, acid catalyst, removal of water | Formation of acetal | Thermodynamically controlled (by Le Chatelier's principle) |

| Favorskii Rearrangement | Base (e.g., NaOH) | Rearrangement to a carboxylic acid derivative | Thermodynamically driven |

Derivatives, Analogues, and Structure-reactivity Relationship Studies Pertaining to 3-iodo-1-hydroxypropan-2-one

Synthesis and Chemical Characterization of Structurally Modified Derivatives of 3-Iodo-1-hydroxypropan-2-one

The synthesis of structurally modified derivatives of this compound often involves multi-step organic pathways starting from propanone or its precursors. ontosight.ai Halogenation reactions are a common strategy, where hydrogen atoms on the propane backbone are substituted. ontosight.ai For instance, the synthesis of related α-halo ketones can be achieved through the reaction of α-hydroxy ketones with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). rsc.org In a similar vein, iodinated derivatives can be prepared using iodine in the presence of an oxidizing agent like 2-iodylbenzoic acid (IBX) in a solvent such as dimethyl sulfoxide (DMSO). rsc.org

Another approach involves the electrophilic cyclization of appropriate precursors, such as 2-alkynyl thioanisoles, using sodium halides with copper(II) sulfate to yield 3-halo substituted benzo[b]thiophenes, demonstrating a versatile method for introducing halogens. nih.gov The Finkelstein reaction, which involves halide exchange, also serves as a valuable method for producing iodo derivatives from their bromo or chloro counterparts. nih.gov

The characterization of these newly synthesized derivatives is crucial for confirming their structure and purity. Standard analytical techniques employed for this purpose include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR), Infrared (IR) spectroscopy, and mass spectrometry. pnrjournal.comresearchgate.net For example, in the characterization of 3-acetyl-9-iodophenanthrene, a related iodinated ketone, specific chemical shifts in ¹H and ¹³C NMR spectra, such as the singlet for the acetyl group protons at δ = 2.78 ppm, are used to confirm its identity. nih.gov

Interactive Table 1: Synthesis and Characterization of Halogenated Ketone Derivatives

| Derivative Type | Starting Material | Reagents | Key Method | Characterization |

| α-Bromo Ketone | α-Hydroxy Ketone | N-Bromosuccinimide (NBS) | Halogenation | NMR, IR rsc.org |

| α-Iodo Ketone | α-Hydroxy Ketone | Iodine, IBX, DMSO | Oxidative Halogenation | NMR, IR rsc.org |

| Iodo-Chalcones | Hydroxy-iodo-acetophenone, Aromatic Aldehydes | NaOH, Ethanol | Claisen-Schmidt Condensation | IR, NMR researchgate.net |

| 9-Iodophenanthrene Derivative | 3-Acetyl-9-bromophenanthrene | Sodium Iodide | Finkelstein Reaction | ¹H NMR, ¹³C NMR, mp nih.gov |

| 3-Halobenzo[b]thiophenes | 2-Alkynyl thioanisoles | Sodium Halides, Copper(II) Sulfate | Electrophilic Cyclization | NMR, Mass Spectrometry nih.gov |

Exploration of Analogues with Varied Halogenation or Hydroxylation Patterns at the Propanone Backbone

The exploration of analogues of this compound with different halogenation or hydroxylation patterns provides insight into how these structural changes affect the molecule's properties. The synthesis of such analogues often employs halogen-specific reagents. For example, the preparation of 2-chloro-3-hydroxypropan-1-one derivatives can be achieved through the reductive coupling of α,α-dichloroketones with various aldehydes, mediated by indium(I) bromide in an aqueous medium. researchgate.net Similarly, 1,3-dibromo-1,1-difluoro-2-propanone has been synthesized and used as a synthon for creating more complex molecules. acs.org

The synthesis of analogues with different hydroxylation patterns is also an area of interest. For example, 3-amino-1,2-dihydroxypropane derivatives can be prepared from 3-hydroxy-γ-butyrolactone, which can then be converted to 1-halo-2,3-dihydroxypropane. google.com This demonstrates the feasibility of creating propanone analogues with additional hydroxyl groups. The synthesis of α-hydroxy ketones from secondary alcohols represents another route to modifying the hydroxylation pattern. rsc.org

These synthetic efforts allow for a systematic investigation of how the nature of the halogen (e.g., I, Br, Cl, F) and the position and number of hydroxyl groups influence the chemical and physical properties of the propanone backbone. nih.govresearchgate.netacs.org

Interactive Table 2: Comparison of Halogenated and Hydroxylated Propanone Analogues

| Analogue | Key Structural Feature | Synthetic Precursor | Key Reagents | Reference |

| 2-Chloro-3-hydroxypropan-1-one | Chlorine at C2 | α,α-Dichloroketone, Aldehyde | Indium(I) Bromide | researchgate.net |

| 1,3-Dibromo-1,1-difluoro-2-propanone | Dibromo, Difluoro | Ethyl 2-bromo-2,2-difluoroacetate | Methyl Magnesium Bromide, Br₂ | acs.org |

| 1-Halo-2,3-dihydroxypropane | Halogen at C1, Hydroxyl at C2, C3 | 3-Amino-1,2-dihydroxypropane acetal | Halide source, Nitrite, Acid | google.com |

| α-Hydroxy Ketone | Additional Hydroxyl group | Secondary Alcohol | Iodine, IBX | rsc.org |

Elucidation of Structure-Reactivity Relationships within the Family of Iodinated Hydroxypropanones

Understanding the relationship between the structure and reactivity of iodinated hydroxypropanones is essential for designing compounds with specific functionalities. chemrxiv.org The reactivity of these molecules is largely governed by the nature of the carbon-iodine bond and the presence of the hydroxyl and carbonyl functional groups. The iodine atom, being a good leaving group, makes the α-carbon susceptible to nucleophilic attack.

Studies on related hypervalent iodine reagents show a correlation between the electronic properties of the reagent and its reactivity. nih.gov For instance, the reduction potential of vinylation reagents has been plotted against reaction yield to identify optimal reactivity, with a "sweet spot" observed around -1.4 V. nih.gov Such quantitative structure-reactivity relationships (QSRR) can be extended to iodinated hydroxypropanones to predict their behavior in various reactions. nih.gov

The position of the hydroxyl group can also influence reactivity through intramolecular interactions, such as hydrogen bonding, which can affect the conformation of the molecule and the accessibility of the reactive sites. Furthermore, the electronic effects of substituents on a benzene ring in related structures have been correlated with reactivity using Hammett sigma-constants, providing a framework for predicting how modifications to an aromatic ring attached to the propanone backbone might alter its reactivity. nih.gov The general principles derived from these studies suggest that modifying the electronic and steric environment around the iodo-hydroxypropanone core will systematically alter its reactivity profile. chemrxiv.org

Computational Predictions of Reactivity Profiles for Designed Derivatives of this compound

Computational chemistry offers powerful tools for predicting the reactivity and properties of novel derivatives of this compound before their synthesis. Methods like Density Functional Theory (B3LYP) can be used to investigate reaction mechanisms and calculate activation barriers for proposed reactions. nih.gov For example, such calculations have been used to study the hydroxylation of aromatic compounds, determining that the rate-limiting step is the addition of the reactive species to an aromatic carbon. nih.gov

Free energy perturbation (FEP) calculations are another valuable computational tool, used to predict the relative free energies of binding for a series of related compounds. This method has been successfully applied to optimize docking hits into potent inhibitors by identifying optimal substitution patterns on phenyl rings. nih.gov These computational approaches can be applied to a library of designed derivatives of this compound to screen for candidates with desired reactivity profiles.

For instance, computational models could predict how varying the halogen (F, Cl, Br, I) or the position of the hydroxyl group would affect the stability of the molecule, the strength of the carbon-halogen bond, and the activation energies for reactions with various nucleophiles. nih.govnih.gov These theoretical predictions can guide synthetic chemists to focus on the most promising candidates, saving time and resources in the discovery of new functional molecules.

Applications of 3-iodo-1-hydroxypropan-2-one As a Synthetic Building Block and Precursor in Chemical Transformations

Utilization of 3-Iodo-1-hydroxypropan-2-one in the Synthesis of Complex Organic Molecules

As an α-haloketone, this compound is a potent electrophile, a characteristic that is fundamental to its role in constructing complex organic molecules. The carbon-iodine bond is susceptible to nucleophilic attack, and the adjacent ketone functionality can participate in a wide array of carbon-carbon bond-forming reactions. fiveable.me

One of the key transformations for α-haloketones is the Reformatsky reaction and similar organometallic additions. For instance, indium-mediated reactions of iododifluoroacetylketones with aldehydes have been shown to produce α,α-difluoro-β-hydroxyketones in high yields. researchgate.net By analogy, this compound could serve as a substrate in similar reactions. Treatment with a suitable metal, such as indium or zinc, would generate an organometallic intermediate that could subsequently react with various electrophiles like aldehydes or ketones. This would result in the formation of more complex polyol derivatives, extending the carbon chain and introducing new stereocenters, a critical step in the synthesis of many natural products and pharmaceuticals.

Furthermore, the iodine atom can be displaced by a variety of nucleophiles in standard SN2 reactions, allowing for the introduction of diverse functional groups. For example, reaction with sodium azide would yield 3-azido-1-hydroxypropan-2-one, a precursor for amino alcohols and other nitrogen-containing compounds. nih.gov The inherent functionality—a primary alcohol and a ketone—provides orthogonal handles for subsequent synthetic manipulations, enabling its incorporation into larger, multifunctional molecules.

Role of this compound in Heterocyclic Compound Synthesis

The most well-documented and significant application of α-haloketones, and by extension this compound, is in the synthesis of heterocyclic compounds. This precursor is ideally suited for condensation reactions with various dinucleophiles to form five-membered aromatic rings such as thiazoles and oxazoles, which are core structures in many biologically active molecules. eijppr.comijsrst.com

The Hantzsch thiazole synthesis is a classic and widely used method that involves the reaction of an α-haloketone with a thioamide. synarchive.combepls.com In this context, this compound can react with thiourea or substituted thioureas to produce 2-amino-4-(hydroxymethyl)thiazole derivatives. researchgate.nettandfonline.com This reaction provides a direct route to functionalized thiazoles that retain the hydroxyl group from the original building block, making it available for further modification.

Similarly, this compound is a valuable precursor for oxazole synthesis via the Robinson-Gabriel synthesis or related methods. pharmaguideline.com These methods typically involve the condensation of an α-haloketone with a primary amide. ijpsonline.com Reacting this compound with a primary amide (R-CONH₂) would yield a 2,4-disubstituted oxazole bearing a hydroxymethyl group at the 4-position. These syntheses are often efficient and can be performed under mild conditions, sometimes facilitated by catalyst-free systems using solvents like polyethylene glycol (PEG). eijppr.com

Below is a table summarizing the potential of this compound in key heterocyclic syntheses.

| Heterocycle | Synthetic Method | Reactant Partner | Potential Product | Key Features |

| Thiazole | Hantzsch Thiazole Synthesis synarchive.com | Thiourea / Thioamides | 2-Amino-4-(hydroxymethyl)thiazole | Forms highly functionalized thiazoles; a cornerstone of medicinal chemistry. ijsrst.comresearchgate.net |

| Oxazole | Robinson-Gabriel Synthesis pharmaguideline.com | Primary Amides | 2-Substituted-4-(hydroxymethyl)oxazole | Provides access to oxazoles, another important pharmacophore. eijppr.comijpsonline.com |

| Imidazole | Imidazole Synthesis | Amidines | 2,4-Disubstituted Imidazoles with a hydroxymethyl group | The reaction with amidines would lead to substituted imidazoles. |

Application of this compound in Polymer Chemistry as a Monomer or Functional Modifier

While direct applications of this compound in polymer chemistry are not extensively documented, its functional groups suggest significant potential. The carbon-iodine bond is a known initiator for certain types of controlled radical polymerization, such as iodine-transfer polymerization (ITP). This would allow this compound to act as an initiating species to grow polymer chains with controlled molecular weight and low dispersity.

Furthermore, iodonium salts, which are related to organoiodine compounds, have found industrial use as photoinitiators for cationic photopolymerizations. acs.orgresearchgate.net Derivatives of this compound could potentially be explored for similar applications.

The molecule also holds promise as a functional modifier for existing polymers. The hydroxyl group can be used to graft the molecule onto polymer backbones containing reactive groups like isocyanates or acid chlorides, thereby introducing both a ketone and an iodine atom for further post-polymerization modification. The iodine atom, being a good leaving group, could be substituted by other functional moieties, allowing for the tailored design of functional polymer materials.

Emerging Applications of this compound in Materials Science and Functional Chemical Systems (Non-Biological)

The incorporation of heavy atoms like iodine into organic molecules can significantly alter their physical properties, opening avenues for applications in materials science. fiveable.me Iodine-containing compounds are known to contribute to a high refractive index in polymers and other materials. By incorporating this compound or its derivatives into a polymer matrix, it may be possible to develop new optical materials.

Additionally, organic iodides play a role in advanced functional systems. For instance, they are used as additives or components in the fabrication of perovskite solar cells and in polarizing films. acs.org The unique electronic properties and reactivity conferred by the iodine atom make this compound an interesting candidate for exploration in the design of new electronic materials, sensors, or responsive systems. Its ability to participate in halogen bonding—a specific type of non-covalent interaction—could also be exploited in the field of crystal engineering and the self-assembly of supramolecular structures.

Catalytic Potential or Ligand Precursor Role of this compound Derivatives

The structure of this compound contains two potential coordination sites: the oxygen of the ketone and the oxygen of the hydroxyl group. This arrangement makes it a candidate to act as a bidentate ligand for various metal centers after deprotonation of the alcohol. The resulting chelate could be used in catalysis.

More significantly, this compound serves as a versatile precursor for more complex ligand systems. The iodine atom can be readily displaced to introduce other coordinating atoms (e.g., phosphorus, sulfur, or nitrogen) via nucleophilic substitution. For example, reaction with a phosphine nucleophile could lead to a phosphine-ketone-alcohol ligand. The ketone and alcohol functionalities can also be chemically modified. Reduction of the ketone would yield a 1,2-diol, a classic chelating motif in coordination chemistry, while oxidation of the primary alcohol would produce an α-iodoketoacid. Such tailored ligands are crucial in the development of bespoke catalysts for asymmetric synthesis and other targeted chemical transformations. Copper iodide (CuI) itself is a widely used catalyst and reagent in organic synthesis, highlighting the importance of iodine-containing compounds in catalysis. calibrechem.com

Advanced Spectroscopic and Computational Methodologies Applied to 3-iodo-1-hydroxypropan-2-one Systems

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Elucidation of 3-Iodo-1-hydroxypropan-2-one Reactions

High-resolution nuclear magnetic resonance (HR-NMR) spectroscopy is an indispensable, non-destructive technique for elucidating the mechanisms of reactions involving this compound. ucm.es By monitoring the changes in the chemical shifts and coupling constants of ¹H and ¹³C nuclei, researchers can track the transformation of reactants into products in real-time. ucm.eschemguide.co.uk This provides detailed information about the molecular structure, dynamic processes, and the three-dimensional arrangement of atoms in molecules. ucm.es

In the context of this compound reactions, NMR can identify transient intermediates and byproducts, offering clues to the reaction pathway. The splitting patterns in high-resolution spectra, governed by the n+1 rule, reveal the number of hydrogen atoms on adjacent carbons, which is critical for confirming structural assignments of reaction products. chemguide.co.uklibretexts.org For instance, the presence of a quartet and a triplet often indicates an ethyl group. libretexts.org Techniques such as adding deuterium oxide (D₂O) can help identify exchangeable protons, like those in hydroxyl groups, as the corresponding peak disappears from the spectrum. chemguide.co.uk The ability of NMR to provide such detailed structural and connectivity information makes it a cornerstone for mechanistic studies. nih.govarxiv.org

Mass Spectrometry Techniques (e.g., HRMS, MS/MS) for Investigating Reaction Intermediates and Product Identification of this compound

Mass spectrometry (MS) is a highly sensitive technique used to detect and identify molecules based on their mass-to-charge ratio (m/z). nih.govrsc.org High-resolution mass spectrometry (HRMS) provides extremely accurate mass measurements, enabling the determination of elemental compositions and the identification of unknown compounds, including reaction intermediates and products of this compound. lcms.czbioanalysis-zone.commdpi.com This level of precision is crucial for distinguishing between species with very similar masses.

Tandem mass spectrometry (MS/MS) further enhances structural elucidation by fragmenting selected ions and analyzing the resulting fragment ions. nih.govnih.gov This process provides valuable information about the connectivity and functional groups within a molecule. nih.gov For instance, in studying reactions of this compound, MS/MS can be used to track the formation of products and identify fleeting intermediates that are key to understanding the reaction mechanism. nih.govnih.gov The combination of liquid chromatography (LC) with MS (LC-MS) allows for the separation of complex mixtures before mass analysis, making it a powerful tool for analyzing reaction mixtures and identifying individual components. mdpi.comnih.gov Data-dependent acquisition (DDA) is a common LC/HRMS workflow that automatically triggers MS/MS scans for the most abundant ions detected in a survey scan, facilitating efficient identification of components in a mixture. shimadzu.com

Below is a table summarizing the application of different mass spectrometry techniques in the study of chemical reactions:

| Technique | Application in Studying this compound Reactions | Key Advantages |

| High-Resolution Mass Spectrometry (HRMS) | Accurate mass determination of reactants, products, and intermediates. lcms.czbioanalysis-zone.com | Provides high mass accuracy, enabling elemental composition determination. lcms.czmdpi.com |

| Tandem Mass Spectrometry (MS/MS) | Structural elucidation of products and intermediates through fragmentation analysis. nih.govnih.gov | Offers detailed structural information and connectivity. nih.gov |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation and identification of components in complex reaction mixtures. mdpi.comnih.gov | Combines separation power with sensitive detection. mdpi.com |

| Desorption Electrospray Ionization (DESI)-MS | Rapid analysis of reaction mixtures with minimal sample preparation. nih.govpurdue.edu | Allows for the detection of short-lived intermediates. nih.gov |

Vibrational Spectroscopy (IR, Raman) in the Study of Conformational Dynamics and Supramolecular Interactions of this compound

Vibrational spectroscopy, encompassing infrared (IR) and Raman spectroscopy, is a powerful non-destructive method for investigating the conformational dynamics and intermolecular interactions of this compound. rsc.org These techniques probe the vibrational modes of a molecule, which are sensitive to its geometry and the chemical bonds present. spectroscopyonline.comresearchgate.net

IR spectroscopy measures the absorption of infrared radiation by a molecule, exciting vibrational modes that cause a change in the dipole moment. scm.com Raman spectroscopy, on the other hand, involves the inelastic scattering of monochromatic light, providing information about vibrational modes that lead to a change in the molecule's polarizability. scm.comsemi.ac.cn The two techniques are often complementary, as some vibrations may be active in one technique but not the other. spectroscopyonline.com

For this compound, IR and Raman spectra can reveal the presence of key functional groups, such as the hydroxyl (-OH), carbonyl (C=O), and carbon-iodine (C-I) bonds, through their characteristic vibrational frequencies. docbrown.info For example, the C-I stretching vibration is typically observed in the range of 500-600 cm⁻¹. docbrown.info By analyzing shifts in these vibrational bands under different conditions (e.g., in various solvents), researchers can gain insights into conformational changes and the formation of supramolecular assemblies through interactions like hydrogen bonding. mdpi.com In-situ monitoring using IR and Raman spectroscopy can also track the progress of reactions involving this compound by observing the disappearance of reactant peaks and the appearance of product peaks in real-time. americanpharmaceuticalreview.com

The table below presents typical vibrational frequencies for functional groups relevant to this compound.

| Functional Group | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) |

| O-H stretch (alcohol) | 3200-3600 (broad) | 3200-3600 (weak) |

| C=O stretch (ketone) | 1700-1725 | 1700-1725 (strong) |

| C-I stretch | 500-600 | 500-600 (strong) |

| C-H stretch (alkane) | 2850-2960 | 2850-2960 (strong) |

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure, Reactivity, and Spectroscopic Property Predictions of this compound

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful computational tools for investigating the electronic structure, reactivity, and spectroscopic properties of molecules like this compound. scispace.commdpi.com DFT methods calculate the electron density of a system to determine its energy and other properties, offering a balance between accuracy and computational cost. scispace.com

These calculations can predict a wide range of molecular properties, including:

Electronic Structure: DFT provides insights into the distribution of electrons within the molecule, helping to understand bonding, orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and electrostatic potential. scispace.comrsc.orgnih.gov These factors are crucial for predicting the molecule's reactivity. mdpi.com

Reactivity: By calculating parameters like chemical potential, hardness, and electrophilicity, DFT can predict how this compound will behave in chemical reactions. mdpi.comchemrxiv.org It can also be used to model reaction pathways and determine the energies of transition states, providing a theoretical framework for understanding reaction mechanisms. rsc.org

Spectroscopic Properties: DFT can be used to predict spectroscopic data, such as NMR chemical shifts and vibrational (IR and Raman) frequencies. scm.complos.org Comparing these calculated spectra with experimental data can help to confirm the structure of this compound and its reaction products.

The following table summarizes key properties of this compound that can be predicted using DFT calculations.

| Property | Significance |

| Optimized Geometry | Predicts bond lengths and angles. |

| HOMO/LUMO Energies | Indicates electron-donating and accepting abilities. researchgate.net |

| Molecular Electrostatic Potential (MEP) | Identifies regions susceptible to electrophilic and nucleophilic attack. chemrxiv.org |

| Calculated Vibrational Frequencies | Predicts IR and Raman spectra for comparison with experimental data. scm.com |

| Calculated NMR Chemical Shifts | Aids in the interpretation of experimental NMR spectra. plos.org |

Molecular Dynamics Simulations and Conformational Analysis of this compound and Its Solvated States

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. ulakbim.gov.traps.org By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational dynamics of this compound, both in isolation and in solution. ulakbim.gov.trresearchgate.net

These simulations are particularly valuable for:

Conformational Analysis: this compound can adopt various three-dimensional shapes, or conformations, due to rotation around its single bonds. MD simulations can explore the potential energy surface of the molecule to identify stable conformers and the energy barriers between them. mdpi.comsoton.ac.uk

Solvation Effects: The behavior of a molecule can be significantly influenced by its solvent environment. nih.govfrontiersin.org MD simulations can explicitly model the interactions between this compound and solvent molecules, revealing how solvation affects its conformation and dynamics. nih.govfrontiersin.org This is crucial for understanding its behavior in real-world chemical systems.

Structural Analysis: The combination of MD simulations with experimental techniques like ion mobility-mass spectrometry (IMS-MS) is emerging as a powerful approach for detailed structural analysis of complex molecules in the gas phase. rsc.org

The insights gained from MD simulations complement experimental data and provide a dynamic picture of the molecular behavior of this compound, which is essential for a complete understanding of its properties and reactivity.

Future Research Directions and Unexplored Avenues for 3-iodo-1-hydroxypropan-2-one in Chemical Sciences

Development of Novel Stereoselective Transformations and Chiral Pool Applications of 3-Iodo-1-hydroxypropan-2-one

The presence of a prochiral ketone makes this compound an excellent candidate for asymmetric synthesis. Future research could focus on developing highly stereoselective methods to access its chiral derivatives, which can then serve as valuable building blocks in organic synthesis.

A primary avenue of research is the asymmetric hydrogenation or reduction of the ketone moiety. The development of catalysts, particularly those based on iridium or ruthenium with chiral NNP ligands, has proven effective for the asymmetric hydrogenation of other α-halogenated ketones, yielding chiral halohydrins with high enantiomeric excess. acs.org Applying this methodology to this compound could provide efficient access to enantiomerically pure (R)- and (S)-3-iodo-1,2-propanediol. These chiral diols are valuable C3 synthons, analogous to glycidol or glycerol derivatives, but with the added functionality of the iodine atom for subsequent cross-coupling or substitution reactions.

Furthermore, this compound could be utilized in chiral pool synthesis. numberanalytics.comnih.govmdpi.com The "chiral pool" approach leverages readily available, inexpensive chiral molecules from nature to build complex target molecules. mdpi.com While not a natural product itself, the efficient, stereoselective conversion of this compound into a chiral intermediate would effectively add it to the synthetic chemist's arsenal of useful chiral building blocks. researchgate.net These building blocks could be instrumental in the synthesis of complex natural products, pharmaceuticals, and other biologically active molecules. mdpi.com

| Potential Chiral Derivative | Synthetic Approach | Potential Application |

| (R)-3-Iodo-1,2-propanediol | Asymmetric reduction/hydrogenation of the ketone | Precursor for chiral epoxides, amino alcohols, and ligands |

| (S)-3-Iodo-1,2-propanediol | Asymmetric reduction/hydrogenation of the ketone | Enantiomeric counterpart for synthesizing alternative stereoisomers |

| Chiral oxazolidinones | Reaction with chiral auxiliaries followed by cyclization | Intermediates in the synthesis of amino acids and alkaloids |

| Stereodefined amino-alcohols | Reductive amination with chiral amines or catalysts | Building blocks for pharmaceuticals and enzyme inhibitors |

Integration of this compound Chemistry in Flow Synthesis and Microreactor Technologies

The synthesis and transformation of halogenated compounds often involve highly reactive intermediates and exothermic reactions, posing challenges for traditional batch processing. researchgate.net Continuous flow chemistry and microreactor technology offer significant advantages in terms of safety, efficiency, and scalability for such processes. rsc.orgnih.gov

Integrating the chemistry of this compound into flow systems is a promising future direction. For instance, the direct iodination of 1-hydroxypropan-2-one is a rapid and potentially exothermic reaction that could be controlled with superior precision in a microreactor. mdpi.com The enhanced heat and mass transfer in microreactors minimizes the formation of hotspots and byproducts, leading to higher yields and purity. mdpi.combeilstein-journals.org Similarly, subsequent reactions involving the highly reactive this compound, such as nucleophilic substitutions or couplings, can be performed with greater control over reaction times (from milliseconds to minutes), temperature, and reagent mixing. beilstein-journals.orgucl.ac.uk This level of control is crucial for managing unstable intermediates and improving chemoselectivity. uniba.it

| Parameter | Batch Synthesis (Hypothetical) | Flow Synthesis (Projected) |

| Reaction Control | Difficult to control exotherms; potential for hotspots. | Superior heat transfer allows precise temperature control. beilstein-journals.org |

| Safety | Handling of potentially unstable intermediates in large volumes. | Small reactor volume enhances safety; in-line quenching possible. researchgate.net |

| Reaction Time | Typically longer, including heating/cooling cycles. | Drastically reduced residence times (seconds to minutes). nih.gov |

| Yield & Selectivity | Often lower due to side reactions and decomposition. | Improved yield and selectivity due to precise control. beilstein-journals.org |

| Scalability | Scaling up can be non-linear and challenging. | Linear scalability by numbering-up or extended run times. nih.gov |

Exploration of this compound in Supramolecular Chemistry and Non-Covalent Interactions

Non-covalent interactions are fundamental forces that govern molecular recognition and self-assembly. encyclopedia.pub The structure of this compound contains multiple functional groups capable of engaging in a variety of these interactions, making it an intriguing target for supramolecular chemistry research.

The most notable feature is the iodine atom, which can act as a potent halogen bond (XB) donor. beilstein-journals.orgnih.gov Halogen bonding is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom and a nucleophilic site, such as an oxygen or nitrogen atom. beilstein-journals.orgresearchgate.net The electron-withdrawing effect of the adjacent carbonyl group in this compound enhances the electrophilic character of the iodine, making it a stronger XB donor. This could be exploited to design and construct novel co-crystals, liquid crystals, and other self-assembled materials.

In addition to halogen bonding, the hydroxyl group can act as a hydrogen bond donor, while both the hydroxyl and carbonyl oxygens can act as hydrogen bond acceptors. libretexts.orglibretexts.org The interplay between these hydrogen bonds and halogen bonds could lead to the formation of complex and robust supramolecular architectures, such as 1D chains, 2D sheets, or 3D networks. Investigating the crystal engineering principles of this molecule could reveal new synthons and predictable assembly patterns.

| Interaction Type | Donor Group | Acceptor Group(s) | Potential Role in Assembly |

| Halogen Bond | C-I (Iodine) | Carbonyl (O), Hydroxyl (O), external Lewis bases | Directing crystal packing, forming co-crystals. beilstein-journals.orgnih.gov |

| Hydrogen Bond | O-H (Hydroxyl) | Carbonyl (O), Hydroxyl (O), external H-bond acceptors | Formation of chains, dimers, and networks. libretexts.org |

| Dipole-Dipole | C=O (Carbonyl) | C=O (Carbonyl) and other polar groups | Stabilization of the overall supramolecular structure. libretexts.org |

| Van der Waals | Entire Molecule | Adjacent Molecules | General packing and stabilization. encyclopedia.pub |

Advanced Catalyst Design Utilizing this compound Motifs or Related Halogenated Scaffolds

The unique electronic and steric properties of halogenated organic molecules can be harnessed in the design of advanced catalysts. Future research could explore the use of this compound or its derivatives as ligands or key structural motifs in new catalytic systems.

One potential avenue involves using the molecule as a bidentate or tridentate ligand for a metal center. The hydroxyl group and the carbonyl oxygen could coordinate to a metal, while the iodo-group could either participate in coordination or be used as a handle for further functionalization to create a more complex ligand scaffold. Catalysts built on such a framework could exhibit unique reactivity and selectivity due to the electronic influence of the halogen atom. Iron-catalyzed systems, for example, have shown promise in various transformations involving ketones and alcohols, and incorporating a halogenated ligand could tune the catalyst's Lewis acidity and redox properties. researchgate.netmdpi.com

Conversely, another research direction is the design of catalysts specifically for the transformations of this compound. For example, developing catalysts for the regioselective carbonylation of the C-I bond would be a significant advancement. Catalytic systems, such as those based on cobalt, have been developed for the carbonylation of other organic halides and epoxides, suggesting that a similar approach could be viable. mdpi.com Success in this area would open up new synthetic routes to valuable dicarbonyl or carboxylic acid derivatives from a simple C3 block.

Theoretical Advancements in Predicting the Behavior of Complex Halogenated Ketones, Specifically this compound

Computational chemistry provides powerful tools for understanding and predicting the behavior of molecules, guiding experimental work and accelerating discovery. frontiersin.org For a molecule like this compound, with its conformational flexibility and multiple reactive sites, theoretical studies are essential for a deeper understanding of its properties.

Future research should employ high-level computational methods, such as Density Functional Theory (DFT), to model various aspects of the molecule's chemistry. This includes predicting its ground-state geometry, conformational landscape, and spectroscopic signatures (NMR, IR, UV-Vis). Theoretical calculations can elucidate the influence of the iodine atom and the hydroxyl group on the reactivity of the carbonyl group, for example, by calculating the LUMO energy and partial charges on the atoms. nih.gov

Furthermore, computational modeling can be used to investigate the mechanisms of reactions involving this compound. This could involve mapping the potential energy surfaces for nucleophilic attack at the carbonyl carbon versus the α-carbon, or modeling the transition states for stereoselective reductions. researchgate.net In the context of supramolecular chemistry, computational tools can predict the strength and directionality of halogen and hydrogen bonds, aiding in the rational design of self-assembling systems. researchgate.net

| Property/Behavior to Predict | Recommended Computational Method | Potential Impact |

| Conformational Analysis | DFT with dispersion correction (e.g., B3LYP-D3) | Understanding steric and electronic effects of different conformers. |

| Spectroscopic Data (NMR, IR) | GIAO-DFT (for NMR), Harmonic Frequency Analysis (for IR) | Aiding in experimental characterization and structural confirmation. |

| Reaction Mechanisms & Barriers | Transition State Searching (e.g., QST2/3, Berny) | Elucidating reaction pathways and predicting product ratios. researchgate.net |

| Non-Covalent Interactions | NCI Plot, QTAIM, SAPT | Visualizing and quantifying halogen and hydrogen bonds. researchgate.net |

| Thermochemical Properties | High-accuracy methods (e.g., G4, W1) | Providing accurate data for thermodynamic modeling of reactions. |

Q & A

Q. Methodological Approach :

- NMR Contradictions : Compare experimental <sup>13</sup>C NMR shifts with computational models (e.g., DFT calculations). For example, a mismatch in carbonyl (C=O) peak position may indicate keto-enol tautomerism; variable-temperature NMR can confirm dynamic equilibria .

- IR Anomalies : Use high-resolution MS to rule out isotopic interference (e.g., <sup>127</sup>I vs. <sup>129</sup>I). Cross-validate with X-ray crystallography if crystalline derivatives are available .

What advanced techniques are recommended for impurity profiling in this compound?

Q. Advanced Methodology :

- HPLC-MS : Use a C18 column with a water/acetonitrile gradient (0.1% formic acid) to separate iodinated byproducts. Monitor for m/z signals corresponding to dehydrohalogenation products (e.g., propenone derivatives) .

- Limit of Detection (LOD) : Validate impurities at 0.1% using spiked calibration curves. Ensure compliance with ICH Q3A guidelines for elemental impurities (e.g., residual copper from stabilizers) .

How does environmental humidity affect the stability of this compound, and what storage conditions are optimal?

Q. Experimental Design :

- Stability Study : Store samples at 25°C under varying RH (30%, 60%, 90%). Monitor degradation via TLC (silica, 7:3 hexane/EtOAc) weekly.

- Findings : Hydrolysis accelerates above 60% RH, forming 1-hydroxypropan-2-one. Recommend anhydrous storage with molecular sieves (3Å) and inert gas (N₂) .

What strategies can mitigate batch-to-batch variability in bioactivity assays involving this compound?

Q. Data Contradiction Analysis :

- Standardization : Pre-treat compounds with activated charcoal to remove trace oxidants.

- Statistical Validation : Use ANOVA to compare IC₅₀ values across batches. Significant differences (p < 0.05) may indicate unaccounted variables (e.g., residual solvents) .

How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

Q. Advanced Methodology :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level. Calculate Fukui indices to identify electrophilic sites (iodine vs. carbonyl carbon).

- Solvent Effects : Simulate reaction pathways in implicit solvents (e.g., PCM model for DMSO). Compare activation energies to experimental kinetic data .

What are the challenges in scaling up the synthesis of this compound while maintaining enantiomeric purity?

Q. Process Chemistry Considerations :

- Chiral Control : Use asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) to direct iodination stereochemistry. Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak IA column) .

- Scale-Up Risks : Exothermic iodination requires jacketed reactors with precise temperature control (−10°C ± 2°C). Implement inline FTIR for real-time monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.